molecular formula C20H28N2O B249915 N-(2-ethyl-3-methylquinolin-4-yl)-2-propylpentanamide

N-(2-ethyl-3-methylquinolin-4-yl)-2-propylpentanamide

Cat. No.: B249915
M. Wt: 312.4 g/mol
InChI Key: JKKKXCLCGJINKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-3-methylquinolin-4-yl)-2-propylpentanamide, commonly known as EPM-147, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EPM-147 is a small molecule that has been developed as a modulator of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, neuroprotection, and cellular signaling.

Mechanism of Action

EPM-147 modulates the activity of the sigma-1 receptor, which is a protein that is involved in various physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and cellular stress responses. EPM-147 binds to the sigma-1 receptor and modulates its activity, leading to various physiological effects.
Biochemical and Physiological Effects:
EPM-147 has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. EPM-147 has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD), which helps protect cells from oxidative stress. In addition, EPM-147 has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of EPM-147 is its specificity for the sigma-1 receptor. This allows for more targeted studies of the receptor and its physiological effects. However, one limitation of EPM-147 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on EPM-147. One direction is to further investigate its potential therapeutic properties in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an antidepressant and anxiolytic in animal models of depression and anxiety. Additionally, further studies are needed to investigate the biochemical and physiological effects of EPM-147 in different cell types and tissues.

Synthesis Methods

The synthesis of EPM-147 involves several steps, including the preparation of the starting materials, the formation of the quinoline ring, and the coupling of the amide group. The synthesis begins with the reaction of 2-ethyl-3-methyl-4-nitroquinoline with 2-methylbutyryl chloride to form 2-ethyl-3-methyl-4-(2-methylbutyryloxy)nitroquinoline. This intermediate is then reduced to 2-ethyl-3-methyl-4-(2-methylbutyrylamino)quinoline using palladium on carbon as a catalyst. The final step involves the coupling of 2-propylpentanoyl chloride with the amine group of 2-ethyl-3-methyl-4-(2-methylbutyrylamino)quinoline to form EPM-147.

Scientific Research Applications

EPM-147 has been studied extensively for its potential therapeutic properties. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EPM-147 has also been shown to have analgesic properties in animal models of pain. In addition, EPM-147 has been studied for its potential use as an antidepressant and anxiolytic.

Properties

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-ethyl-3-methylquinolin-4-yl)-2-propylpentanamide

InChI

InChI=1S/C20H28N2O/c1-5-10-15(11-6-2)20(23)22-19-14(4)17(7-3)21-18-13-9-8-12-16(18)19/h8-9,12-13,15H,5-7,10-11H2,1-4H3,(H,21,22,23)

InChI Key

JKKKXCLCGJINKG-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(C(=NC2=CC=CC=C21)CC)C

Origin of Product

United States

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